molecular formula C13H17NO3 B5775859 (E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE

(E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE

Cat. No.: B5775859
M. Wt: 235.28 g/mol
InChI Key: DRFVIOAEJXHUGJ-SDNWHVSQSA-N
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Description

(E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE is an organic compound characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yloxy group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzaldehyde and prop-2-en-1-ol.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-methoxy-4-hydroxybenzaldehyde with prop-2-en-1-ol under acidic conditions to form 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or hydroxylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or prop-2-en-1-yloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]PROPYLIDENE}HYDROXYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

(NE)-N-[1-(3-methoxy-4-prop-2-enoxyphenyl)propylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-8-17-12-7-6-10(9-13(12)16-3)11(5-2)14-15/h4,6-7,9,15H,1,5,8H2,2-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFVIOAEJXHUGJ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC(=C(C=C1)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O)/C1=CC(=C(C=C1)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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